molecular formula C23H39N3O B1264963 (2R)-3-[[(2S)-1-cyclohexyl-3-(methylamino)propan-2-yl]amino]-2-[(1-phenylcyclopropyl)methylamino]-1-propanol

(2R)-3-[[(2S)-1-cyclohexyl-3-(methylamino)propan-2-yl]amino]-2-[(1-phenylcyclopropyl)methylamino]-1-propanol

Cat. No. B1264963
M. Wt: 373.6 g/mol
InChI Key: JWUMTZQBXUPHNJ-FCHUYYIVSA-N
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Description

(2R)-3-[[(2S)-1-cyclohexyl-3-(methylamino)propan-2-yl]amino]-2-[(1-phenylcyclopropyl)methylamino]-1-propanol is an aralkylamine.

Scientific Research Applications

Structural and Computational Studies

The compound has been studied in the context of its structural and electronic properties. For example, cathinones structurally similar to this compound have been characterized by techniques like FTIR, UV–Vis, and NMR spectroscopy. X-ray diffraction methods and computational approaches like density functional theory (DFT) have been employed to understand their geometries and electronic spectra (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

Pharmacological Characterization

Compounds with structural similarities have been pharmacologically characterized for their receptor affinity and potential therapeutic applications. For instance, research on a κ-opioid receptor antagonist with structural resemblance showed potential for the treatment of depression and addiction disorders (Grimwood et al., 2011).

Stereochemical Analysis

The stereochemistry of related compounds has been a subject of research, offering insights into the molecular configuration and its implications on biological activity. For example, studies on grenadamide provided insights into the absolute stereochemistry of similar molecules (Dulayymi, Baird, & Jones, 2004).

Synthesis and Properties

Research has focused on the synthesis and properties of compounds structurally related to (2R)-3-[[(2S)-1-cyclohexyl-3-(methylamino)propan-2-yl]amino]-2-[(1-phenylcyclopropyl)methylamino]-1-propanol. This includes studies on the synthesis, spectroscopic, and thermal properties of related ligands and complexes (Baran, Kaya, & Turkyilmaz, 2012).

Novel Derivatives and Therapeutic Potential

Research into novel derivatives of structurally similar compounds and their potential therapeutic applications has been conducted. This includes the synthesis of new derivatives and their characterization using methods like NMR spectroscopy, exploring their potential in clinical therapeutics (Masaud et al., 2022).

properties

Product Name

(2R)-3-[[(2S)-1-cyclohexyl-3-(methylamino)propan-2-yl]amino]-2-[(1-phenylcyclopropyl)methylamino]-1-propanol

Molecular Formula

C23H39N3O

Molecular Weight

373.6 g/mol

IUPAC Name

(2R)-3-[[(2S)-1-cyclohexyl-3-(methylamino)propan-2-yl]amino]-2-[(1-phenylcyclopropyl)methylamino]propan-1-ol

InChI

InChI=1S/C23H39N3O/c1-24-15-21(14-19-8-4-2-5-9-19)25-16-22(17-27)26-18-23(12-13-23)20-10-6-3-7-11-20/h3,6-7,10-11,19,21-22,24-27H,2,4-5,8-9,12-18H2,1H3/t21-,22+/m0/s1

InChI Key

JWUMTZQBXUPHNJ-FCHUYYIVSA-N

Isomeric SMILES

CNC[C@H](CC1CCCCC1)NC[C@H](CO)NCC2(CC2)C3=CC=CC=C3

Canonical SMILES

CNCC(CC1CCCCC1)NCC(CO)NCC2(CC2)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-3-[[(2S)-1-cyclohexyl-3-(methylamino)propan-2-yl]amino]-2-[(1-phenylcyclopropyl)methylamino]-1-propanol
Reactant of Route 2
(2R)-3-[[(2S)-1-cyclohexyl-3-(methylamino)propan-2-yl]amino]-2-[(1-phenylcyclopropyl)methylamino]-1-propanol
Reactant of Route 3
(2R)-3-[[(2S)-1-cyclohexyl-3-(methylamino)propan-2-yl]amino]-2-[(1-phenylcyclopropyl)methylamino]-1-propanol
Reactant of Route 4
(2R)-3-[[(2S)-1-cyclohexyl-3-(methylamino)propan-2-yl]amino]-2-[(1-phenylcyclopropyl)methylamino]-1-propanol
Reactant of Route 5
(2R)-3-[[(2S)-1-cyclohexyl-3-(methylamino)propan-2-yl]amino]-2-[(1-phenylcyclopropyl)methylamino]-1-propanol
Reactant of Route 6
(2R)-3-[[(2S)-1-cyclohexyl-3-(methylamino)propan-2-yl]amino]-2-[(1-phenylcyclopropyl)methylamino]-1-propanol

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